

Method Validation Data: Precision and Accuracy

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Compound Focus: Simotinib

CAS No.: 944258-89-3

Cat. No.: S547966

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The table below summarizes the intra-day and inter-day precision and accuracy for **simotinib** from a validated UPLC-MS/MS assay, which is in full compliance with standard bioanalytical guidelines [1] [2] [3].

QC Level	Concentration (ng/mL)	Parameter	Intra-Day (n=5)	Inter-Day (n=5)
LQC (Low)	3	Precision (% RSD)	9.4%	8.6%
		Accuracy (% RE)	7.4%	4.4%
MQC (Medium)	30	Precision (% RSD)	7.0%	6.8%
		Accuracy (% RE)	5.3%	-2.9%
HQC (High)	250	Precision (% RSD)	5.2%	4.2%
		Accuracy (% RE)	-2.2%	-7.4%

Abbreviations: RSD: Relative Standard Deviation; RE: Relative Error; LQC/MQC/HQC: Low/Medium/High Quality Control.

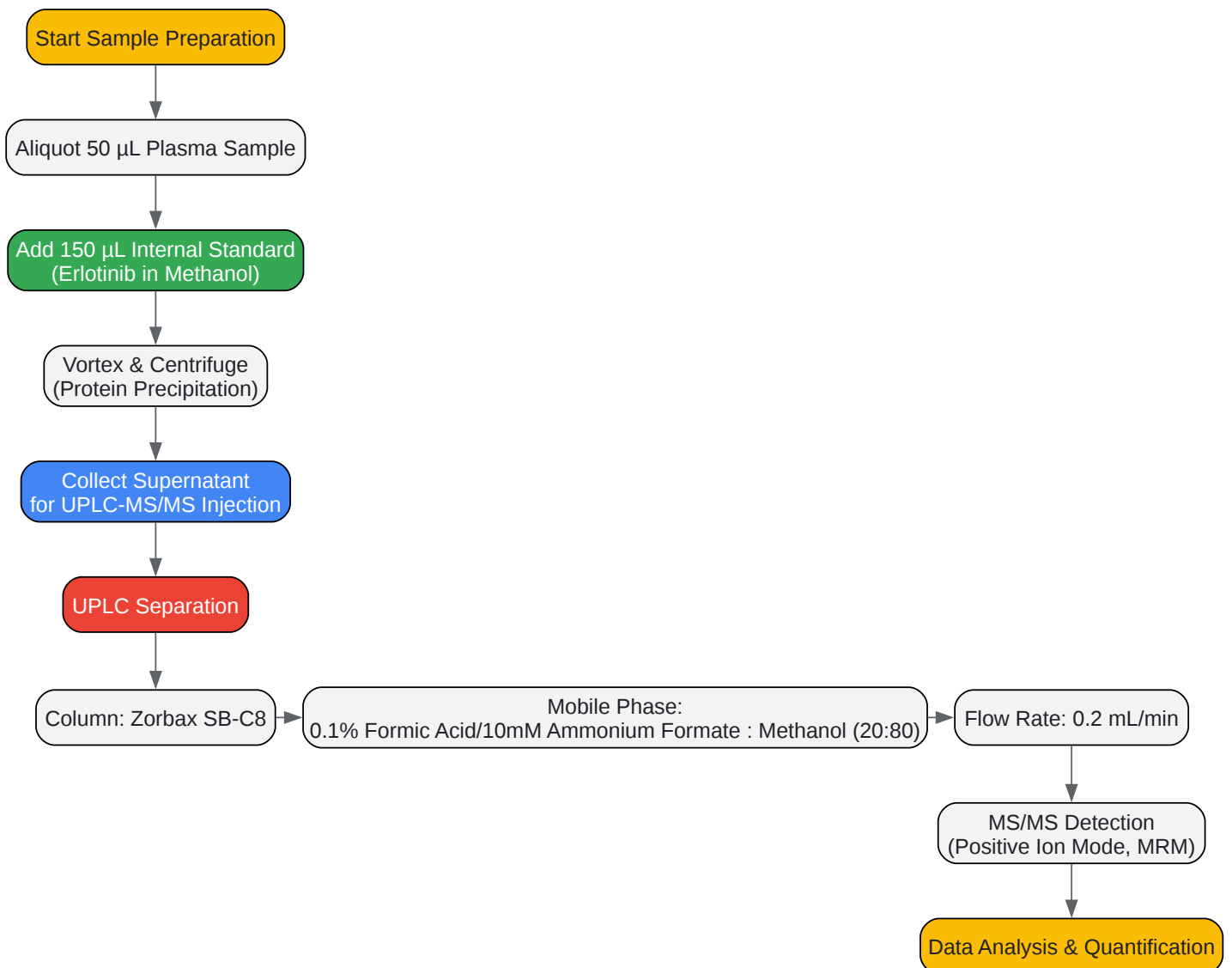
Detailed Experimental Protocol

Here is the detailed methodology for the quantification of **simotinib** in human plasma, which your users can follow [1] [2] [3]:

- **Instrumentation:** UPLC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source operating in positive ion mode.
- **Chromatographic Conditions:**
 - **Column:** Zorbax SB-C8 (2.1 mm × 100 mm, 3.5 μm)
 - **Mobile Phase:** A mixture of **0.1% formic acid with 10 mM ammonium formate** and **methanol** in a ratio of 20:80 (v/v).
 - **Flow Rate:** 0.2 mL/min
 - **Run Time:** 4 minutes per injection
- **Sample Preparation:**
 - A simple **protein precipitation** method is used.
 - Mix **50 μL of plasma** with **150 μL of internal standard (IS) solution** (erlotinib in methanol).
 - Vortex vigorously and then centrifuge.
 - Inject the clear supernatant into the UPLC-MS/MS system.
- **Method Validation Scope:**
 - **Linearity:** The assay was validated over a concentration range of **1–1000 ng/mL** [1] [3].
 - **Selectivity:** No interference from endogenous plasma components was observed.
 - **Stability:** Freeze-thaw, short-term, and long-term storage stability were all assessed and found acceptable.

Experimental Workflow Diagram

The following diagram outlines the complete analytical workflow:



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Frequently Asked Questions (FAQs)

Q1: What should I do if the precision at the LQC level is outside the acceptable limit (e.g., >15% RSD)?

- **A:** This is often related to insufficient detector response or inconsistent sample preparation at low concentrations. First, check the calibration curve and the integrity of the internal standard. Ensure that the protein precipitation step is highly consistent by using calibrated pipettes and thoroughly vortexing samples. You may need to optimize the mass spectrometer's MRM transitions or increase the injection volume slightly to improve signal-to-noise at the LLOQ.

Q2: The peak shape for simotinib is tailing. How can I improve the chromatography?

- **A:** Tailing peaks are frequently caused by secondary interactions between the analyte and active silanol sites on the chromatographic column. You can:
 - **Modify the mobile phase:** Ensure that the mobile phase contains a sufficient concentration of formic acid or ammonium formate to suppress these interactions.
 - **Use a different column:** Consider switching to a column specifically designed for basic compounds, which has better end-capping to minimize silanol activity.

Q3: My internal standard response is unstable. What could be the cause?

- **A:** Instability in the IS response can stem from:
 - **Degradation of the IS stock solution:** Prepare fresh stock solutions or check the existing one for stability.
 - **Inconsistent sample preparation:** Verify that the IS is added accurately to every sample and that the precipitation solvent is well mixed. Evaporation of the organic solvent during preparation can also alter concentrations, so ensure steps are performed promptly.

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References

1. Development and validation of a UPLC-MS/MS assay ... [pubmed.ncbi.nlm.nih.gov]
2. LC-ESI-MS/MS determination of simotinib, a novel ... [sciencedirect.com]

3. Development and validation of a UPLC–MS/MS assay for ... [link.springer.com]

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